4,4'-Bis(bromomethyl)-2,2'-bipyridine
Overview
Description
4,4’-Bis(bromomethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines It is characterized by the presence of two bromomethyl groups attached to the 4 and 4’ positions of the bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bipyridine typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. One common method includes the use of bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(bromomethyl)-2,2’-bipyridine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(bromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted bipyridines.
Scientific Research Applications
4,4’-Bis(bromomethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the design of molecular probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-Bis(bromomethyl)-2,2’-bipyridine involves its ability to form coordination complexes with metal ions. The bipyridine core acts as a bidentate ligand, binding to metal centers through its nitrogen atoms. This interaction can influence the electronic properties of the metal center, making it useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(chloromethyl)-2,2’-bipyridine
- 4,4’-Bis(methyl)-2,2’-bipyridine
- 4,4’-Bis(aminomethyl)-2,2’-bipyridine
Uniqueness
4,4’-Bis(bromomethyl)-2,2’-bipyridine is unique due to the presence of bromomethyl groups, which provide distinct reactivity compared to other halomethyl or alkyl-substituted bipyridines
Properties
IUPAC Name |
4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMRHOMYGPXALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134457-15-1 | |
Record name | 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134457-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
342.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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